![molecular formula C24H28ClN3O3 B281971 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281971.png)
2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPI-1189 is a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
作用机制
2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic pathway of the brain. By blocking the activity of these receptors, 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid can modulate the release of dopamine and other neurotransmitters, which are involved in the regulation of mood, motivation, and reward.
Biochemical and physiological effects:
2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to have several biochemical and physiological effects, including the modulation of dopamine and other neurotransmitter release, improvement of cognitive function, and reduction of drug-seeking behavior in animal models. The compound has also been shown to have a relatively low affinity for other dopamine receptors, which makes it a selective and specific antagonist of dopamine D3 receptors.
实验室实验的优点和局限性
One of the main advantages of 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid for lab experiments is its high selectivity for dopamine D3 receptors, which allows for more specific and targeted research. However, the compound's limited solubility in water and other common solvents can make it challenging to work with in certain experiments. Additionally, the lack of human clinical data on 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid limits its potential applications in the clinic.
未来方向
There are several potential future directions for research on 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its interactions with other neurotransmitter systems. Additionally, further studies on the compound's pharmacokinetic and pharmacodynamic properties could help to optimize its clinical potential.
合成方法
The synthesis of 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid involves a multi-step process that starts with the reaction of 4-chloroaniline with piperazine to form 4-(4-chlorophenyl)-1-piperazinylamine. This intermediate is then reacted with cyclohexanecarboxylic acid chloride to form 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid. The final product is obtained after purification through recrystallization.
科学研究应用
2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease. The compound has shown promising results in preclinical studies, demonstrating its ability to modulate dopamine D3 receptors and improve cognitive function in animal models.
属性
分子式 |
C24H28ClN3O3 |
|---|---|
分子量 |
441.9 g/mol |
IUPAC 名称 |
2-[[4-[4-(4-chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H28ClN3O3/c25-17-5-9-19(10-6-17)27-13-15-28(16-14-27)20-11-7-18(8-12-20)26-23(29)21-3-1-2-4-22(21)24(30)31/h5-12,21-22H,1-4,13-16H2,(H,26,29)(H,30,31) |
InChI 键 |
UHYVKCFGCZBJQD-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)Cl)C(=O)O |
规范 SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281897.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)
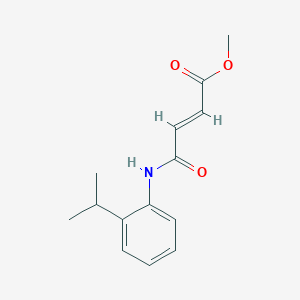
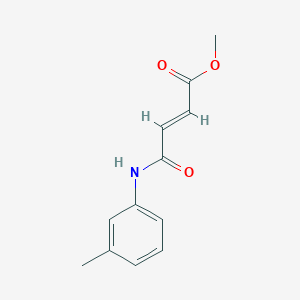
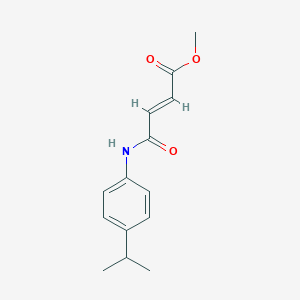
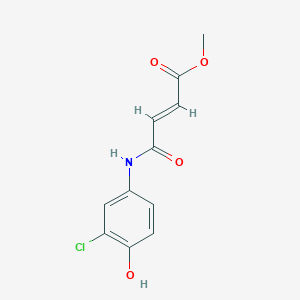
![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)

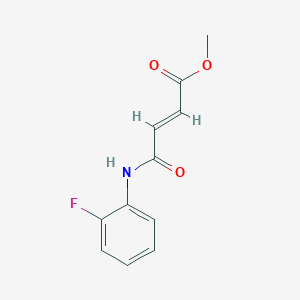
![Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)